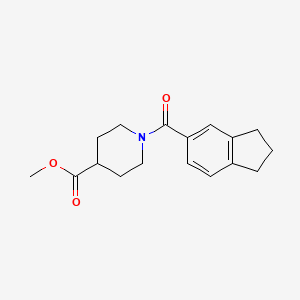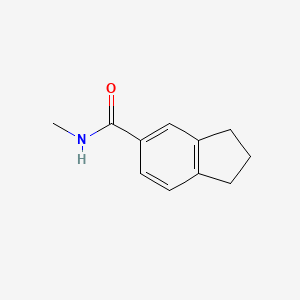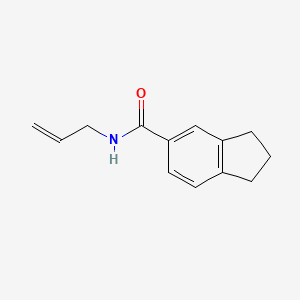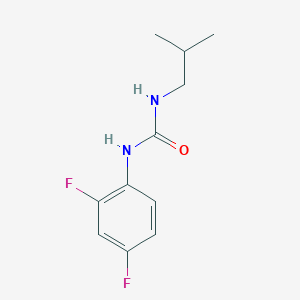
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential to treat various types of cancer, including lung, breast, and head and neck cancers.
作用機序
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. It has also been shown to induce apoptosis and inhibit angiogenesis.
実験室実験の利点と制限
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a useful tool for studying the role of EGFR in cancer development and progression, and has been used extensively in preclinical studies to evaluate the efficacy of other cancer therapies. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are many potential future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the evaluation of combination therapies with other cancer drugs, and the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the development of novel drug delivery systems for (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs may enhance their efficacy and reduce their toxicity in vivo.
合成法
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloropyridine-2-carboxylic acid with 3,4-dihydro-2H-quinolin-1-one in the presence of a coupling agent, such as DCC or DIC. The resulting intermediate can then be treated with a suitable reagent, such as thionyl chloride, to form (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone.
科学的研究の応用
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used in preclinical studies to evaluate the efficacy of other cancer therapies.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRBCICJXJMKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


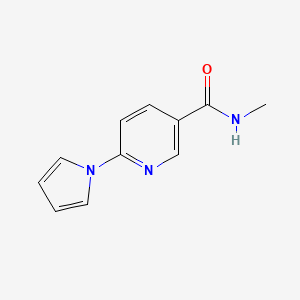
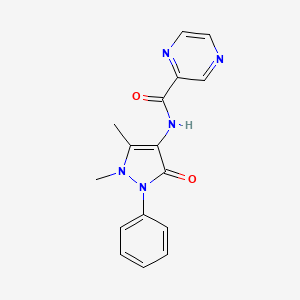
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
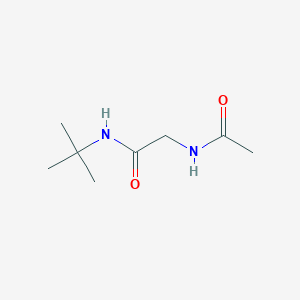
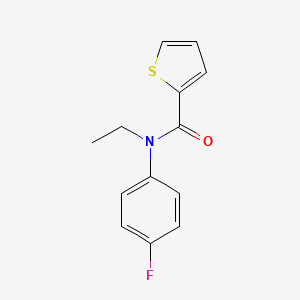
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
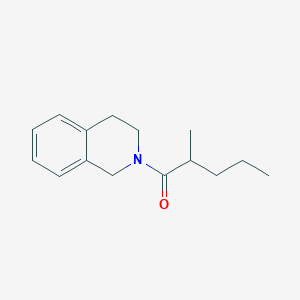
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
